molecular formula C8H11BrN2O B2645320 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole CAS No. 1862967-24-5

3-Bromo-1-(oxolan-3-ylmethyl)pyrazole

Cat. No.: B2645320
CAS No.: 1862967-24-5
M. Wt: 231.093
InChI Key: OOAUKSXZIOROLR-UHFFFAOYSA-N
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Description

3-Bromo-1-(oxolan-3-ylmethyl)pyrazole is a chemical compound with the molecular formula C8H11BrN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and an oxolan-3-ylmethyl group attached to the pyrazole ring makes this compound unique and of interest in various scientific research fields.

Scientific Research Applications

3-Bromo-1-(oxolan-3-ylmethyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for “3-Bromo-1-(oxolan-3-ylmethyl)pyrazole” and other pyrazole derivatives are likely to involve further exploration of their synthesis methods and biological activities. Given their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry, these compounds are expected to continue garnering substantial interest from researchers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole typically involves the bromination of a pyrazole derivative followed by the introduction of the oxolan-3-ylmethyl group. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include the use of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide under ambient pressure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(oxolan-3-ylmethyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazole derivatives, while oxidation reactions can produce pyrazole N-oxides.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(oxolan-3-ylmethyl)pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the oxolan-3-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyrazole: A simpler derivative with only a bromine atom attached to the pyrazole ring.

    3-Methylpyrazole: Contains a methyl group instead of the oxolan-3-ylmethyl group.

    1-(Oxolan-3-ylmethyl)pyrazole: Lacks the bromine atom but has the oxolan-3-ylmethyl group.

Uniqueness

3-Bromo-1-(oxolan-3-ylmethyl)pyrazole is unique due to the combination of the bromine atom and the oxolan-3-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-1-(oxolan-3-ylmethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-8-1-3-11(10-8)5-7-2-4-12-6-7/h1,3,7H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAUKSXZIOROLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=CC(=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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